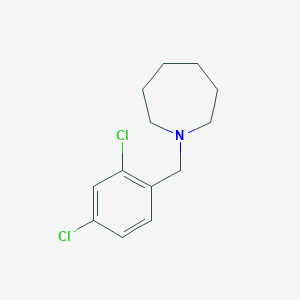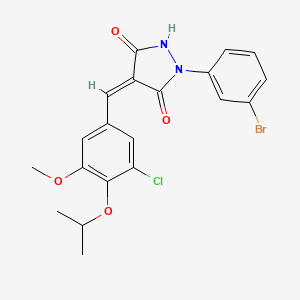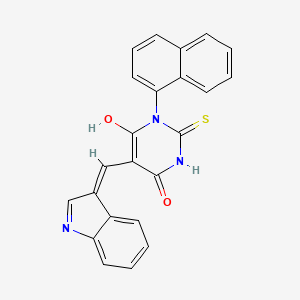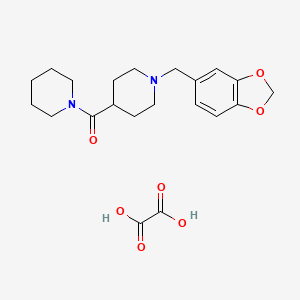
1-(2,4-dichlorobenzyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzyl)azepane, also known as DCBA, is a chemical compound that belongs to the family of azepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry. DCBA has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antifungal properties.
作用机制
The exact mechanism of action of 1-(2,4-dichlorobenzyl)azepane is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. 1-(2,4-dichlorobenzyl)azepane has also been found to inhibit the activity of certain enzymes, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)azepane has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2,4-dichlorobenzyl)azepane has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
1-(2,4-dichlorobenzyl)azepane has several advantages for lab experiments, including its potent antimicrobial activity, low toxicity, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. 1-(2,4-dichlorobenzyl)azepane also has some limitations, including its potential to interact with other compounds in the experimental system, which can affect the results.
未来方向
There are several future directions for research on 1-(2,4-dichlorobenzyl)azepane. One area of interest is the development of novel 1-(2,4-dichlorobenzyl)azepane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 1-(2,4-dichlorobenzyl)azepane in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to elucidate the exact mechanism of action of 1-(2,4-dichlorobenzyl)azepane and its potential applications in the field of medicinal chemistry.
In conclusion, 1-(2,4-dichlorobenzyl)azepane is a promising compound with potential applications in the field of medicinal chemistry. Its potent antimicrobial activity, low toxicity, and ease of synthesis make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
合成方法
1-(2,4-dichlorobenzyl)azepane can be synthesized through a multistep process starting from 2,4-dichlorobenzyl chloride and 1-aminocycloheptane. The reaction involves the formation of an intermediate, which is then subjected to further reactions to yield the final product. The synthesis of 1-(2,4-dichlorobenzyl)azepane has been optimized to achieve high yields and purity.
科学研究应用
1-(2,4-dichlorobenzyl)azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. 1-(2,4-dichlorobenzyl)azepane has also been investigated for its potential use as a drug for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVXXFGVXFEPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6038130.png)
![N-(4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6038134.png)
![N-(cyclopropylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6038142.png)

![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)

![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)

![3,3-dimethyl-5-{2-[(5-methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6038206.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide](/img/structure/B6038215.png)
![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6038225.png)
![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)